a. Two-step synthesis from o-aminonitriles: [] This method involves reacting anthranilonitrile with 2-chloroethyl isocyanate to yield 2-[3-(2-chloroethyl)ureido]benzonitrile. Subsequent heating or treatment with base induces a double cyclization, forming 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H) one in excellent yield. [https://www.semanticscholar.org/paper/f499dcfc22af6bcc237cb91737d77cfb92061ec9] []
b. Double Displacement Reaction: [] This method utilizes 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline and 1,1-dialkylhydrazines in a double displacement reaction to obtain 10-substituted 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This approach also allows for the synthesis of related tricyclic systems like pyrimido[2,1-b]quinazolines, imidazo[1,2-a]pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrazolo[3,4-d]pyrimidines. [https://www.semanticscholar.org/paper/816abd7315a470031056f4ce7bcc2dfd2674b6a0] []
c. Low-valent Titanium Reagent: [] This method utilizes a low-valent titanium reagent (TiCl4-Zn system) to promote reductive reactions of nitro groups, N-H bonds, and ortho-esters, aldehydes, or ketones, leading to the formation of 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one along with other quinazoline derivatives. [https://www.semanticscholar.org/paper/36401925df1175ca5156acc6f91abcffeca4e2ac] []
d. Baker's Yeast-mediated Cyclization: [] This method employs a biological approach, utilizing baker's yeast to mediate a double cyclization of N-allycarbamoylanthranilonitriles, resulting in the formation of 2-methylimidazo[1,2-c]quinazolin-5(3H)-ones. [https://www.semanticscholar.org/paper/89197a1d8823123bc177c3d21cd4c97d9eb1928f] []
a. Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] This technique provides detailed information about the compound's hydrogen and carbon atoms, confirming the presence of the three fused rings and their substituents.
b. Infrared (IR) Spectroscopy: [, , , ] This technique reveals the characteristic functional groups present in the molecule, further corroborating its structure.
c. Single Crystal X-ray Diffraction Analysis: [, , ] This technique provides the most definitive structural information, allowing for the determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. This data confirms the presence of the fused tricyclic system and can reveal specific conformational features of the rings.
a. α1-Adrenoceptor Antagonism: [, , , ] Several studies have shown that certain derivatives of 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one exhibit potent and selective antagonism towards α1-adrenoceptors. This suggests that these compounds may exert their effects by interfering with the binding of norepinephrine to α1-adrenoceptors, leading to a reduction in vascular smooth muscle contraction and subsequent blood pressure lowering effects. [https://www.semanticscholar.org/paper/8352249de4a864d98ae6472526ac03fe00f4855f] [] [https://www.semanticscholar.org/paper/afe5316b16b6ecff9e04f1783813b6b09db1ca1c] [] [https://www.semanticscholar.org/paper/3080e5ce8d3e44c9fdceb060b5ebad8c9f850bc1] [] [https://www.semanticscholar.org/paper/089f9e4946712c7d414fdb9bb1b041b41e1607a1] []
b. Interactions with other Receptors: While α1-adrenoceptor antagonism seems to be a prominent mechanism of action for certain derivatives, other studies hint at potential interactions with different receptor systems, including 5-HT receptors [] and BK polyomavirus receptors []. Further research is needed to elucidate the specific mechanisms involved in these interactions. [https://www.semanticscholar.org/paper/3080e5ce8d3e44c9fdceb060b5ebad8c9fdceb060b5ebad8c9f850bc1] [] [https://www.semanticscholar.org/paper/a674c7f77b5b8dc930b070ded67d9859b3121e6d] []
a. Crystallinity: The compound has been reported to form crystals, indicating a solid-state existence under standard conditions. [, , ]
b. Solubility: The compound's solubility would depend on the nature of the substituents present on its rings. Studies have utilized solvents like dimethyl sulfoxide, methanol, ethanol, and chloroform, suggesting varying degrees of solubility in different solvents. [, , , , , , , ]
a. Antihypertensive Agents: Numerous studies have explored the potential of 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one derivatives as antihypertensive agents. Research has demonstrated their ability to block α1-adrenoceptors, leading to a reduction in blood pressure in animal models. [, , , ] These findings suggest that 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one derivatives hold promise as potential therapeutic agents for hypertension.
b. Antiviral Agents: One study indicated the potential of certain 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one derivatives to inhibit BK polyomavirus (BKV) in vitro. [] While further research is needed to validate these findings and explore their in vivo efficacy, this initial discovery highlights the potential of this class of compounds for antiviral drug development.
c. Building Blocks for Complex Molecules: The diverse reactivity of 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one makes it a valuable building block for synthesizing more complex molecules with potential biological activities. [, , ] This versatility allows for the exploration of a wide range of chemical space, expanding its potential applications in various research fields.
d. Chemical Probes for Receptor Studies: The selective antagonism of certain 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one derivatives towards α1-adrenoceptors makes them useful chemical probes for studying the role of these receptors in various physiological and pathological processes. [, , , ] By selectively blocking α1-adrenoceptors, researchers can gain insights into their function and potential therapeutic implications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: